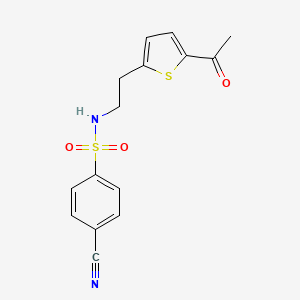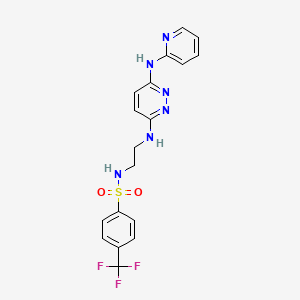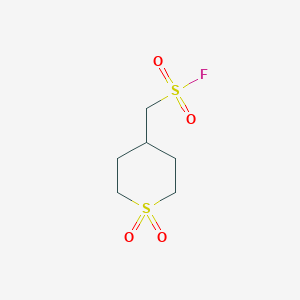
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The acetyl group attached to the thiophene ring could potentially participate in various chemical reactions . The presence of a sulfonamide group indicates potential biological activity, as many drugs (e.g., certain antibiotics) contain this functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, an acetyl group, an ethyl group, a cyanobenzene group, and a sulfonamide group . These groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis
Thiophene rings can undergo various reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The acetyl group can participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide group could enhance water solubility, while the thiophene ring could contribute to aromatic stacking interactions .Aplicaciones Científicas De Investigación
- Research Findings : N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide derivatives were synthesized and evaluated for antimicrobial activity. Compound S1 exhibited potent antibacterial effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. Compound S4 displayed excellent antifungal activity against Candida albicans and Aspergillus niger .
- Research Findings : Compound S4 and S6 demonstrated excellent antioxidant activity. Their IC50 values were 48.45 and 45.33, respectively, comparable to ascorbic acid .
- Research Findings : Compound S7 exhibited high anticorrosion efficiency (97.90%) with a low corrosion rate .
- Research Findings : Compound S8 showed effective cytotoxic activity against human lung cancer cells (A-549) at a specific dose .
- Research Context : Thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide, offer diverse biological and clinical applications .
Antimicrobial Activity
Antioxidant Properties
Anticorrosion Applications
Anticancer Potential
Heterocyclic Drug Design
Other Therapeutic Roles
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-4-cyanobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-11(18)15-7-4-13(21-15)8-9-17-22(19,20)14-5-2-12(10-16)3-6-14/h2-7,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKLWCFBZAQEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-4-cyanobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetonitrile](/img/structure/B2433373.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2433378.png)
![N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2433379.png)
![[1-(2-Aminoethyl)cyclopropyl]methanol](/img/structure/B2433380.png)
![(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433381.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)benzoic acid](/img/structure/B2433385.png)
![[6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2433387.png)
![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433388.png)
![N-[(2,4-Difluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2433389.png)
![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxoacetamide](/img/structure/B2433391.png)
![(1,3-Dioxobenzo[de]isoquinolin-2-yl) 2-oxo-1,3-dihydrobenzimidazole-5-sulfonate](/img/structure/B2433394.png)